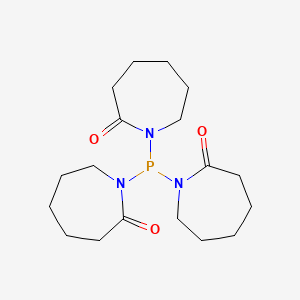
(2,5-Dimethylphenyl)(dimethyl)phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethylphenyl)(dimethyl)phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group and a 2,5-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethylphenyl)(dimethyl)phenylsilane typically involves the reaction of 2,5-dimethylphenylmagnesium bromide with dimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: (2,5-Dimethylphenyl)(dimethyl)phenylsilane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Functionalized phenylsilane derivatives.
Aplicaciones Científicas De Investigación
(2,5-Dimethylphenyl)(dimethyl)phenylsilane has several applications in scientific research:
Chemistry: It is used as a silylating agent in organic synthesis to protect hydroxyl groups and other reactive sites.
Material Science: The compound is used in the synthesis of silicon-based polymers and materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive silicon-containing compounds.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (2,5-Dimethylphenyl)(dimethyl)phenylsilane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The phenyl groups provide steric hindrance and electronic effects that influence the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Dimethylphenylsilane: Similar structure but lacks the 2,5-dimethyl substitution on the phenyl group.
Trimethylphenylsilane: Contains three methyl groups bonded to the silicon atom instead of two.
Diphenylsilane: Contains two phenyl groups bonded to the silicon atom.
Uniqueness: (2,5-Dimethylphenyl)(dimethyl)phenylsilane is unique due to the presence of the 2,5-dimethyl substitution on the phenyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications in organic synthesis and material science.
Propiedades
Número CAS |
135609-07-3 |
|---|---|
Fórmula molecular |
C16H20Si |
Peso molecular |
240.41 g/mol |
Nombre IUPAC |
(2,5-dimethylphenyl)-dimethyl-phenylsilane |
InChI |
InChI=1S/C16H20Si/c1-13-10-11-14(2)16(12-13)17(3,4)15-8-6-5-7-9-15/h5-12H,1-4H3 |
Clave InChI |
GATOIGDSKQCYMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)[Si](C)(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



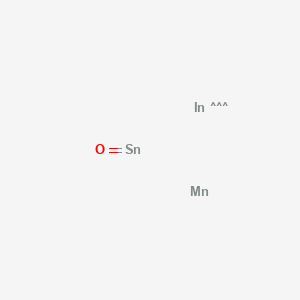
![2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane](/img/structure/B14273966.png)
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
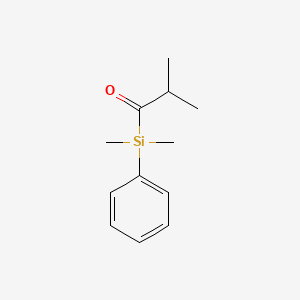
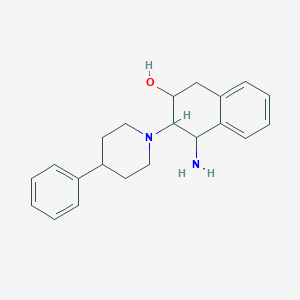
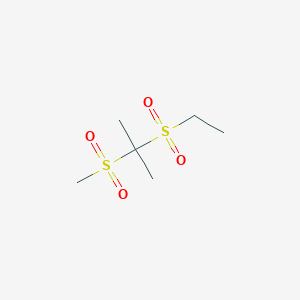



![4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B14274002.png)


